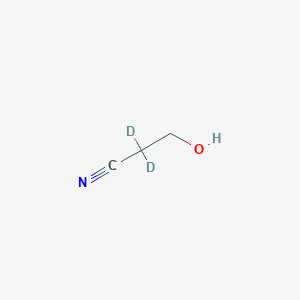
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one, also known as HABA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HABA is a derivative of coumarin, a natural compound found in many plants, and is widely used in the pharmaceutical and biotechnology industries.
Mécanisme D'action
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one binds to proteins and enzymes through its hydroxyl and amino groups, forming hydrogen bonds and van der Waals interactions. The binding of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one to proteins causes a shift in the fluorescence emission spectrum, which can be used to measure the protein concentration. 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has also been shown to inhibit the activity of certain enzymes by binding to their active sites and blocking substrate binding.
Biochemical and Physiological Effects
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and has been shown to be compatible with living cells and tissues. However, the long-term effects of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one exposure on living organisms are not well studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in lab experiments is its high sensitivity and specificity for protein detection. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has some limitations, including its potential interference with certain assays and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. One area of interest is the development of new biosensors and diagnostic tools using 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one as a fluorescent probe. Another area of research is the development of new drugs and therapies based on the binding properties of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. Additionally, the use of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in the study of protein-protein interactions and protein structure could lead to new insights into the function of proteins in living organisms.
Méthodes De Synthèse
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with p-aminophenol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. The synthesis method is relatively simple and has been widely used to produce 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in large quantities for research purposes.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has been extensively used in scientific research due to its ability to bind to proteins and enzymes. It is commonly used as a fluorescent probe to measure protein concentration and purity. 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has also been used to study the binding affinity of proteins to ligands and to determine the kinetic parameters of enzymatic reactions. Additionally, 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has been used in the development of biosensors for the detection of various analytes.
Propriétés
Numéro CAS |
129974-42-1 |
|---|---|
Nom du produit |
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one |
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
5-amino-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-11-2-1-3-13-15(11)12(18)8-14(19-13)9-4-6-10(17)7-5-9/h1-8,17H,16H2 |
Clé InChI |
YYEHVLMUHQDZMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |
Synonymes |
4H-1-Benzopyran-4-one,5-amino-2-(4-hydroxyphenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)





![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)




